molecular formula C13H14FNO2 B2368957 N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide CAS No. 2411277-14-8

N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide

Cat. No.: B2368957
CAS No.: 2411277-14-8
M. Wt: 235.258
InChI Key: GVTMBPQAHKMOMY-UHFFFAOYSA-N
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Description

N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is a synthetic organic compound with the molecular formula C13H14FNO2 This compound features a fluorinated tetrahydronaphthalene moiety linked to an oxirane (epoxide) ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide typically involves multiple steps:

    Fluorination: The starting material, 1-tetralone, undergoes fluorination to introduce the fluorine atom at the 6-position, yielding 6-fluoro-1-tetralone.

    Reduction: The ketone group in 6-fluoro-1-tetralone is reduced to form 6-fluoro-1,2,3,4-tetrahydronaphthalene.

    Epoxidation: The double bond in 6-fluoro-1,2,3,4-tetrahydronaphthalene is then epoxidized to form the oxirane ring.

    Amidation: Finally, the oxirane ring is reacted with an amine to form the carboxamide group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion at each step. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atom and the oxirane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine or oxirane positions.

Scientific Research Applications

N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Materials Science: Its fluorinated and epoxide functionalities can be exploited in the design of advanced materials with specific properties, such as increased stability or reactivity.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the oxirane ring can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: A precursor in the synthesis of the target compound, featuring a similar fluorinated tetrahydronaphthalene core.

    N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: A structurally related compound with an acetamide group instead of an oxirane ring.

    1-Fluoronaphthalene: A simpler fluorinated aromatic compound used in various chemical syntheses.

Uniqueness

N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is unique due to the combination of its fluorinated tetrahydronaphthalene core, oxirane ring, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-9-4-5-10-8(6-9)2-1-3-11(10)15-13(16)12-7-17-12/h4-6,11-12H,1-3,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTMBPQAHKMOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)F)NC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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